N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide
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Overview
Description
N-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl}propanamide is a compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This specific compound is characterized by the presence of a propanamide group attached to the benzodiazole structure. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl}propanamide can be achieved through a multi-step process. One common method involves the reaction of 1H-1,3-benzodiazole with an appropriate alkylating agent to introduce the propan-2-yl group. This is followed by the reaction with a suitable amide-forming reagent to attach the propanamide group. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of N-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl}propanamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzodiazole ring.
Scientific Research Applications
N-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl}propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-{[1-(propan-2-yl)-1H-indol-3-yl]methyl}propanamide: Similar structure but with an indole ring instead of a benzodiazole ring.
N-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}propanamide: Contains an imidazole ring instead of a benzodiazole ring.
Uniqueness
N-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl}propanamide is unique due to its specific benzodiazole structure, which imparts distinct chemical and biological properties. The presence of the propanamide group further enhances its versatility in various applications.
Properties
Molecular Formula |
C14H19N3O |
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Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]propanamide |
InChI |
InChI=1S/C14H19N3O/c1-4-14(18)15-9-13-16-11-7-5-6-8-12(11)17(13)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,15,18) |
InChI Key |
WSTCJDVCOWUQJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC1=NC2=CC=CC=C2N1C(C)C |
Origin of Product |
United States |
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